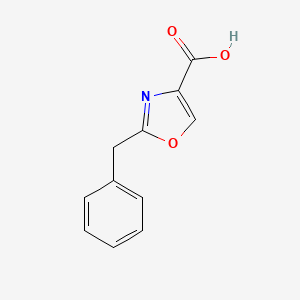

2-Benzyloxazole-4-carboxylic acid

Description

Contextualization within Oxazole (B20620) and Carboxylic Acid Heterocyclic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.govtandfonline.com This structural arrangement imparts a unique electronic and chemical character, making oxazoles versatile building blocks in organic synthesis. tandfonline.comacs.org The oxazole ring is a common feature in numerous natural products and pharmacologically active molecules, valued for its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors. tandfonline.comresearchgate.net

Carboxylic acids, characterized by the -COOH functional group, are fundamental organic acids. Their ability to donate a proton and form salts and esters, as well as participate in a variety of chemical transformations, makes them indispensable in synthetic chemistry. acs.org The incorporation of a carboxylic acid group into a heterocyclic system, such as an oxazole, significantly influences the molecule's physicochemical properties, including its acidity, solubility, and potential for biological interactions.

The fusion of these two entities in 2-Benzyloxazole-4-carboxylic acid creates a molecule with a distinct architecture: a stable oxazole core, a reactive carboxylic acid handle at the 4-position, and a benzyl (B1604629) group at the 2-position which can influence the molecule's steric and electronic properties.

Significance of the Oxazole-4-carboxylic Acid Scaffold in Academic and Industrial Research

The oxazole-4-carboxylic acid scaffold is a privileged structure in both academic and industrial research due to its wide-ranging biological activities. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov This versatility has made the oxazole-4-carboxylic acid moiety a focal point for the development of new therapeutic agents. tandfonline.comresearchgate.net

In the realm of medicinal chemistry, the ability to modify the substituents at various positions on the oxazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. tandfonline.com For instance, research has shown that different groups attached to the oxazole ring can lead to molecules with distinct therapeutic applications. researchgate.net The carboxylic acid group at the 4-position is particularly important as it can act as a key binding element to biological targets or serve as a point for further chemical modification to create prodrugs or more complex derivatives.

The following table summarizes some of the reported biological activities associated with the oxazole scaffold:

| Biological Activity | Reference |

| Antimicrobial | nih.gov |

| Anticancer | nih.gov |

| Anti-inflammatory | nih.gov |

| Antidiabetic | nih.gov |

| Antitubercular | nih.gov |

| Antiobesity | nih.gov |

| Antiviral | researchgate.net |

| Analgesic | researchgate.net |

Overview of Research Trajectories Related to the this compound Motif

Research concerning the this compound motif is primarily directed towards the synthesis of novel derivatives and the evaluation of their potential as therapeutic agents. Key research trajectories include:

Synthesis of Novel Analogs: Chemists are actively exploring new synthetic routes to create a diverse library of compounds based on the this compound core. acs.org This often involves modifying the benzyl group or converting the carboxylic acid to various esters, amides, or other functional groups. researchgate.netnih.gov The goal is to systematically alter the molecule's structure to enhance its biological activity and selectivity.

Exploration of Biological Activities: A significant portion of the research focuses on screening these newly synthesized compounds for a wide range of biological activities. This includes testing their efficacy as anticancer, antibacterial, antifungal, and anti-inflammatory agents. nih.govresearchgate.net For example, some studies have investigated the potential of related oxazole derivatives as inhibitors of specific enzymes involved in disease pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves elucidating the relationship between the chemical structure of the this compound derivatives and their biological activity. tandfonline.com By systematically changing parts of the molecule and observing the effect on its potency, researchers can identify the key structural features required for a desired therapeutic effect. This knowledge is vital for the rational design of more effective drug candidates.

The following table outlines some of the research areas for derivatives of the oxazole-4-carboxylic acid scaffold:

| Research Area | Focus |

| Anticancer Agents | Investigating the cytotoxic effects of derivatives on various cancer cell lines. |

| Antimicrobial Agents | Screening for activity against a broad spectrum of bacteria and fungi. |

| Enzyme Inhibition | Designing derivatives to target specific enzymes, such as xanthine (B1682287) oxidase. nih.gov |

| Anti-inflammatory Drugs | Evaluating the potential to modulate inflammatory pathways. |

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBOSNJNOVYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxazole 4 Carboxylic Acid and Analogues

Established Synthetic Routes to the Oxazole-4-carboxylic Acid Core

Traditional methods for synthesizing the oxazole-4-carboxylic acid core often rely on cyclization and condensation reactions, which have been foundational in heterocyclic chemistry.

Cyclization Approaches (e.g., from N-acylated α-amino acids)

A well-established route to oxazole (B20620) derivatives involves the cyclization of N-acylated α-amino acids. mdpi.com This method, often referred to as the Robinson-Gabriel synthesis, typically involves the acid-catalyzed cyclizing dehydration of an α-acylamino carbonyl compound. youtube.com The process starts with an N-acyl-α-amino acid, which can be converted to an N-acyl-α-amino ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the oxazole ring. mdpi.com For instance, new valine-derived N-acyl-α-amino ketones have been synthesized and cyclized to form 1,3-oxazole derivatives. mdpi.com Another approach involves the treatment of methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield 2,5-disubstituted oxazole-4-carboxylates in high yields. researchgate.net

Condensation Reactions (e.g., 2-aminophenol (B121084) with carboxylic acids)

The condensation of 2-aminophenols with carboxylic acids or their derivatives is a widely used method for the synthesis of 2-substituted benzoxazoles, a class of compounds analogous to 2-benzyloxazole-4-carboxylic acid. researchgate.netorganic-chemistry.orgresearchgate.netbeilstein-journals.org These reactions can be carried out under various conditions, often employing a catalyst to facilitate the dehydration and cyclization steps. researchgate.netorganic-chemistry.org

Methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from the in-situ generation of acid chlorides from carboxylic acids and their subsequent reaction with 2-aminophenol. researchgate.netgriffith.edu.au This method is compatible with a wide range of functional groups on the carboxylic acid. researchgate.net Similarly, ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) have been used to efficiently synthesize benzoxazoles by condensing carboxylic acids with 2-aminophenol at elevated temperatures. researchgate.net Other methods involve the use of reagents like triphenylbismuth (B1683265) dichloride to promote the cyclization of 2-aminophenols with thioamides. beilstein-journals.org

Advanced Synthetic Strategies and Catalytic Methods

To improve efficiency, yield, and substrate scope, a variety of advanced synthetic strategies have been developed. These include one-pot multicomponent reactions, metal-catalyzed transformations, and the application of microwave technology.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions offer significant advantages in terms of operational simplicity and reduced waste. A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed, which combines oxazole formation with a subsequent Suzuki-Miyaura coupling. beilstein-journals.org This method utilizes carboxylic acids, amino acids, and a dehydrative condensing reagent to form a 5-(triazinyloxy)oxazole intermediate, which then undergoes nickel-catalyzed coupling with boronic acids. beilstein-journals.org

Another efficient one-pot procedure for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenol with carboxylic acids catalyzed by methanesulfonic acid. researchgate.netgriffith.edu.au This approach avoids the need to pre-form the acid chloride. researchgate.net

Metal-Catalyzed Transformations (e.g., Suzuki–Miyaura coupling, C-H bond arylation)

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including oxazole derivatives.

Suzuki–Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.com It has been successfully applied to the functionalization of the oxazole ring. researchgate.netacs.org For instance, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles can undergo rapid, microwave-assisted Suzuki coupling with various aryl and heteroaryl boronic acids to produce functionalized oxazoles in good to excellent yields. acs.org This methodology has also been extended to the synthesis of novel homo- and heterodimeric 4,4'-linked dioxazoles. acs.org A one-pot method combining oxazole synthesis with a nickel-catalyzed Suzuki-Miyaura coupling allows for the efficient construction of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. beilstein-journals.org

C-H Bond Arylation: Direct C-H bond arylation has emerged as an atom-economical and efficient method for modifying heterocyclic cores. nih.govorganic-chemistry.orgresearchgate.net Palladium catalysts are often employed for the direct arylation of oxazoles. nih.govorganic-chemistry.org For example, Pd(PPh₃)₄ can efficiently catalyze the direct arylation of oxazoles at the C-2 position with aryl bromides. organic-chemistry.org The regioselectivity of direct arylation can be controlled by the choice of catalyst and reaction conditions. For instance, with ethyl oxazole-4-carboxylate, the C2 position can be selectively arylated using specific palladium-phosphine ligand pairs, while other ligands can favor arylation at the C5 position. nih.gov Copper catalysts have also been used for the direct arylation of oxazoles with aryl iodides. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.govresearchgate.netrsc.org This technology has been successfully applied to the synthesis of oxazole derivatives.

A catalyst- and solvent-free method for the direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol has been developed using microwave irradiation. researchgate.nettsu.edu This approach is compatible with a variety of functional groups. researchgate.net Microwave assistance has also been employed in the Suzuki coupling of oxazoles, significantly reducing reaction times. acs.org Furthermore, a one-pot, two-step microwave-assisted synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, highlighting the versatility of this technique in heterocyclic synthesis. rsc.org

Dehydrative Condensation Reagents

The formation of the oxazole ring frequently proceeds via a dehydrative cyclization, where a precursor molecule is cyclized with the elimination of a water molecule. pharmaguideline.commdpi.com The choice of the dehydrating agent is crucial and can significantly influence the reaction's efficiency and yield. ijpsonline.com

One of the foundational methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com A variety of reagents have been employed to facilitate this dehydration step. Traditional and potent dehydrating agents include mineral acids and phosphorus-based compounds. For instance, reagents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are often used, though they can sometimes lead to lower yields. ijpsonline.com Polyphosphoric acid (PPA) has been shown to improve yields in certain cases, making it a more effective option. pharmaguideline.comijpsonline.com

More modern and milder approaches have also been developed. Triflic acid (TfOH) has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, which are precursors to oxazoles. mdpi.com This method is advantageous as it can tolerate various functional groups and generates only water as a byproduct. mdpi.com

The selection of a dehydrative condensation agent is a critical parameter in the synthesis of oxazole derivatives, impacting both yield and reaction conditions.

| Reagent | Chemical Formula | Typical Application/Notes |

| Sulfuric Acid | H₂SO₄ | A strong, common dehydrating agent used in reactions like the Robinson-Gabriel synthesis. pharmaguideline.comijpsonline.com |

| Phosphorus Pentachloride | PCl₅ | Used for cyclodehydration, though may result in lower yields compared to other agents. ijpsonline.com |

| Phosphorus Oxychloride | POCl₃ | Another phosphorus-based dehydrating agent for oxazole ring formation. pharmaguideline.comijpsonline.com |

| Polyphosphoric Acid (PPA) | Mixture | Often provides higher yields (50-60%) in cyclodehydration reactions compared to H₂SO₄ or PCl₅. ijpsonline.com |

| Triflic Acid | TfOH | Promotes dehydrative cyclization under milder conditions, generating only water as a byproduct. mdpi.com |

Protecting Group Strategies in Synthesis (e.g., benzyl (B1604629) protection)

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with a desired chemical transformation. wikipedia.org The benzyl (Bn) group is a widely used protecting group, particularly for alcohols and amines, due to its stability under a wide range of acidic and basic conditions. chem-station.comwikipedia.org

The introduction of a benzyl protecting group, or benzylation, is commonly achieved through methods like the Williamson ether synthesis. This involves reacting an alcohol with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a strong base like sodium hydride (NaH). chem-station.comorganic-chemistry.org For substrates sensitive to basic conditions, alternative methods using benzyl trichloroacetimidate (B1259523) under acidic catalysis are available. organic-chemistry.org

Deprotection, the removal of the benzyl group to restore the original functional group, is most commonly accomplished via catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C), and cleanly cleaves the benzyl ether or amine, releasing the protected group as toluene (B28343). organic-chemistry.org This method is highly effective, though care must be taken if other reducible functional groups are present in the molecule. organic-chemistry.org Alternative deprotection strategies exist for more complex molecules, including the use of strong acids or oxidizing agents. chem-station.comorganic-chemistry.org

The strategic use of benzyl protection allows for selective reactions elsewhere in the molecule, which is a cornerstone of modern organic synthesis. nih.gov

| Strategy | Reagents | Description |

| Protection of Alcohols | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Sodium hydride (NaH) | The alcohol is deprotonated by the base, and the resulting alkoxide reacts with the benzyl halide to form a stable benzyl ether. chem-station.comorganic-chemistry.org |

| Protection of Amines | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base | The benzyl group can be installed on an amine to form a benzylamine, preventing its reactivity in subsequent steps. wikipedia.org |

| Deprotection (General) | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | Catalytic hydrogenolysis is the most common method for removing benzyl groups, yielding the original alcohol or amine and toluene as a byproduct. organic-chemistry.orgcommonorganicchemistry.com |

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govmdpi.com For a molecule like this compound, sustainable approaches can be integrated at various stages of its production.

A key focus of green synthesis is the reduction or elimination of hazardous solvents and reagents. nih.gov The development of solvent-free reaction conditions is a significant advancement. nih.gov For example, the synthesis of 2-substituted benzoxazoles has been achieved by reacting 2-aminophenol with carboxylic acids under microwave irradiation without any solvent. researchgate.net This not only reduces waste but also often leads to shorter reaction times and higher energy efficiency compared to conventional heating methods. mdpi.com

Microwave-assisted synthesis is a prominent green technology that can accelerate organic reactions from hours or days to mere minutes, increasing throughput and reducing energy consumption. mdpi.com Another sustainable strategy involves the use of heterogeneous or reusable catalysts. For instance, an imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles has been used as a recyclable catalyst for benzoxazole (B165842) synthesis under solvent-free ultrasound irradiation, with water as the only byproduct. nih.gov Such methods enhance atom economy and simplify product purification. nih.govorganic-chemistry.org

| Green Chemistry Approach | Key Features | Benefits in Oxazole Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Dramatically reduced reaction times, high yields, lower energy consumption, and reduced solvent volume. mdpi.comresearchgate.net |

| Solvent-Free Conditions | Reactions are conducted without a solvent medium. | Eliminates solvent waste, simplifies purification, and can increase reaction rates. nih.govresearchgate.net |

| Use of Recyclable Catalysts | Catalysts that can be easily separated and reused for multiple reaction cycles. | Reduces waste and cost associated with single-use catalysts. nih.gov |

| Aqueous Media/Benign Solvents | Replacing hazardous organic solvents with water or other environmentally friendly alternatives. | Enhances safety and reduces the environmental impact of the process. nih.gov |

Chemical Reactivity and Derivatization of the 2 Benzyloxazole 4 Carboxylic Acid Scaffold

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid at the 4-position of the oxazole (B20620) ring is a primary site for chemical modification, readily undergoing transformations common to this functional group. These reactions are fundamental in creating libraries of compounds for various screening purposes.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common strategy to modify the scaffold's polarity and steric properties. Standard esterification procedures are applicable, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.comyoutube.com The process typically involves mixing the carboxylic acid and an alcohol, such as benzyl (B1604629) alcohol, with an acid catalyst and heating the mixture. youtube.com

More advanced methods utilize coupling agents or catalysts to facilitate the reaction under milder conditions. For instance, niobium(V) chloride (NbCl₅) has been used as a catalyst for the direct esterification of carboxylic acids with benzyl alcohol at room temperature. nih.gov Another approach involves using an activating agent, which converts the carboxylic acid into a more reactive intermediate that subsequently reacts with an alcohol. libretexts.org

Table 1: Representative Esterification Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Reversible; requires removal of water to drive completion. youtube.comyoutube.com |

| NbCl₅ Catalysis | Alcohol, NbCl₅ | Room Temperature | Provides high yields under mild conditions. nih.gov |

| Activating Agents | Alcohol, DCC | Room Temperature | Forms a reactive intermediate for efficient esterification. libretexts.org |

Amidation Reactions

Amidation, the formation of an amide bond, is a crucial transformation for generating derivatives with potential biological activity. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires an activating agent to proceed efficiently. youtube.com A widely used coupling reagent is dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid, allowing for nucleophilic attack by an amine to form the amide. libretexts.orgyoutube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comnih.gov The resulting acid chloride readily reacts with primary or secondary amines, often in the presence of a base like triethylamine, to yield the desired amide. nih.govyoutube.com Amides can also be synthesized from esters through reaction with an amine, which may require acid or base catalysis. youtube.com

Table 2: Common Amidation Strategies

| Method | Reagents | General Mechanism | Ref. |

|---|---|---|---|

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. | libretexts.orgyoutube.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Et₃N) | The carboxylic acid is converted to a highly reactive acyl chloride, which then undergoes nucleophilic acyl substitution with the amine. | nih.govyoutube.com |

Modifications at the Oxazole Ring System

The oxazole ring itself offers opportunities for structural modification, although these transformations can be more complex than those at the carboxylic acid moiety.

Regioselective Substituent Introduction and Functionalization

Strategies for modifying the oxazole core often involve either building the ring with the desired substituents in place or functionalizing the pre-formed heterocycle. For existing oxazole systems, direct lithiation followed by reaction with an electrophile can introduce substituents, though this method can be complicated by potential ring-opening reactions. nih.gov A more common approach for creating diversity is the synthesis of trisubstituted oxazoles through one-pot procedures that combine carboxylic acids, amino acids, and other building blocks, followed by cross-coupling reactions like the Suzuki-Miyaura coupling to introduce substituents at specific positions. beilstein-journals.org For scaffolds like 2-(halomethyl)oxazoles, the methylene (B1212753) group at the 2-position serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution. nih.gov

Studies on Oxazole Ring Stability and Tautomerism

Research on related oxazole structures, particularly those with a hydroxyl group at the C5 position, highlights potential stability issues. 5-Hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable, tending toward hydrolytic ring-opening and decarboxylation. nih.govnih.gov These compounds can exist in equilibrium with their keto tautomer, an azlactone. nih.gov The presence of a base can promote tautomerization to the aromatic 5-hydroxyoxazole form. nih.gov However, under certain conditions, such as hydrogenolysis of a benzyl ether at the 5-position, the resulting 5-hydroxyoxazole can readily undergo ring-opening or equilibrate to the keto form, which may then decarboxylate. nih.gov These findings suggest that the stability of the 2-benzyloxazole-4-carboxylic acid scaffold could be sensitive to reaction conditions, particularly those that might affect the benzyl group or involve harsh acidic or basic environments.

Derivatization Strategies for Enhancing Research Applications

The derivatization of the this compound scaffold is a key strategy for developing compounds with enhanced properties for various research applications, including medicinal chemistry and material science. The synthesis of diverse libraries through esterification and amidation allows for the exploration of structure-activity relationships. nih.govresearchgate.net

For example, modifying the scaffold can lead to compounds with specific biological activities. researchgate.net The introduction of different substituents can tune the electronic and steric properties of the molecule, potentially improving its interaction with biological targets. beilstein-journals.orgresearchgate.net Furthermore, functionalization at the 2-position of the oxazole ring has been shown to be an effective strategy for creating extended molecular structures with potential applications in areas like scintillation technology. nih.gov The ability to generate a wide variety of 2,4,5-trisubstituted oxazoles makes this class of compounds an attractive scaffold for discovering pharmacologically potent agents. beilstein-journals.org

Mechanistic Investigations of Biological Activities Mediated by 2 Benzyloxazole 4 Carboxylic Acid Analogues

Enzyme Inhibition Mechanisms

Analogues of 2-benzyloxazole-4-carboxylic acid have demonstrated significant inhibitory activity against several classes of enzymes. Their mechanisms of action are often rooted in the precise interaction between the inhibitor's functional groups and the enzyme's active site, leading to modulation of critical biological pathways.

Histone Deacetylase (HDAC) Modulation and Isoform Selectivity

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition has emerged as a key strategy in cancer therapy. The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a hydrophobic cap. nih.gov Various heterocyclic scaffolds, including those related to benzoxazoles, have been explored for this cap group.

Research into related benzothiazole (B30560) derivatives has shown that these compounds can act as potent pan-HDAC inhibitors. nih.gov For instance, one synthesized benzothiazole-bearing compound, compound 26, was identified as a highly effective candidate, showing inhibitory activity against multiple HDAC isoforms. nih.gov Further characterization revealed a particular sensitivity towards HDAC6, with notable inhibition of HDAC1 and HDAC2 as well. nih.gov Selective inhibition of the HDAC2 isoform is considered particularly important as it is overexpressed in numerous cancers, and its inhibition can induce apoptosis and cell cycle arrest. nih.gov The design of dual-target inhibitors, such as those combining HDAC2 and focal adhesion kinase (FAK) inhibition, represents an advanced strategy in cancer therapeutics. nih.gov

Table 1: HDAC Inhibition by a Benzothiazole Analogue

Inhibitory concentration (IC50) of compound 26 against various HDAC isoforms.

| Compound | Target Isoform | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 26 | HDAC1 | <150 | nih.gov |

| HDAC2 | <150 | nih.gov | |

| HDAC6 | 11 | nih.gov |

Tyrosinase Inhibition Pathways

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for developing skin-lightening agents. Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold, which is structurally related to this compound, have been identified as potent tyrosinase inhibitors. nih.gov

The inhibitory mechanism often involves the interaction of the compound with the enzyme's active site. Kinetic studies have demonstrated that these inhibitors can act through various modes, including competitive or mixed-type inhibition. nih.govnih.gov The presence of a resorcinol (B1680541) moiety on the phenyl ring has been shown to be particularly important for potent tyrosinase inhibition. nih.gov Docking simulations suggest that this resorcinol structure facilitates strong binding to the tyrosinase active site through a combination of hydrophobic interactions and hydrogen bonds. nih.gov For example, compound 3, a 2-phenylbenzo[d]oxazole with a resorcinol structure, exhibited a nanomolar IC50 value of 0.51 μM against mushroom tyrosinase, significantly stronger than the reference inhibitor kojic acid. nih.gov These compounds have been shown to effectively reduce melanin production in B16F10 melanoma cells and inhibit tyrosinase activity in situ. nih.gov

Table 2: Tyrosinase Inhibitory Activity of 2-Phenylbenzo[d]oxazole Analogues

Comparison of the half-maximal inhibitory concentration (IC50) of various analogues against mushroom tyrosinase.

| Compound | Structural Feature | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 3 | 2,4-dihydroxyphenyl (Resorcinol) | 0.51 | nih.gov |

| Compound 2 | 2,4-dimethoxyphenyl | >200 | nih.gov |

| Compound 5 | 4-hydroxyphenyl | - | nih.gov |

| Compound 4 | 4-methoxyphenyl | >200 | nih.gov |

Other Enzyme Target Engagements (e.g., Metallo-β-lactamases, Catalase, HMG-CoA reductase)

The emergence of antibiotic resistance, particularly due to metallo-β-lactamases (MBLs), presents a major global health threat. nih.govnih.gov MBLs are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govresearchgate.net Consequently, there is an urgent need for effective MBL inhibitors.

Analogues featuring a thiazole-4-carboxylic acid scaffold have been developed as broad-spectrum MBL inhibitors. nih.gov These compounds are designed to mimic the pharmacophore features of hydrolyzed carbapenems, allowing them to bind effectively within the active sites of B1, B2, and B3 subclass MBLs. nih.gov The inhibitory mechanism relies on the carboxylic acid group's ability to chelate the active site zinc ions, a mechanism shared by other small molecule carboxylate inhibitors. nih.gov For instance, 2-aminothiazole-4-carboxylic acids (AtCs) have shown potent activity against clinically significant MBLs like NDM-1 and VIM-2. nih.govnih.gov Crystallographic studies have confirmed a common binding mode for these inhibitors across different MBL subclasses. nih.gov Similarly, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of MBL inhibitors. researchgate.net

Table 3: Inhibitory Activity of Carboxylic Acid Analogues Against Metallo-β-lactamases (MBLs)

Half-maximal inhibitory concentration (IC50) values for selected compounds against various MBL enzymes.

| Compound Type | Target Enzyme | IC50 Range (μM) | Reference |

|---|---|---|---|

| Nitrilotriacetic acid (3) & N-(phosphonomethyl)iminodiacetic acid (5) | NDM-1 | Low-to-sub μM | nih.gov |

| VIM-2 | Low-to-sub μM | nih.gov | |

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 34.7 | researchgate.net |

No significant research findings were identified in the reviewed literature regarding the specific inhibition of catalase or HMG-CoA reductase by this compound analogues.

Receptor Binding and Signaling Pathway Modulation

In addition to enzyme inhibition, analogues of this compound can exert their biological effects by interacting with cellular receptors, thereby modulating downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., HCAR2, CB2 cannabinoid receptors)

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.gov

Hydroxycarboxylic Acid Receptor 2 (HCAR2) HCAR2, also known as GPR109A, is a Gi/o protein-coupled receptor that plays a key role in regulating lipolysis and inflammation. nih.govwikipedia.orgnih.gov It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and by drugs like niacin (nicotinic acid). wikipedia.orgnih.govresearchgate.net The activation of HCAR2 by agonists leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and modulating downstream pathways. nih.gov Structural and functional analyses have revealed the mechanism of HCAR2 activation, highlighting three key residues—R111, S179, and Y284—as crucial for agonist recognition and binding. nih.gov The binding of an agonist induces a conformational change in the receptor, facilitating its coupling to the Gi protein and initiating the signaling cascade. nih.govnih.gov Various carboxylic acid-containing compounds have been identified as agonists for this receptor, underscoring the importance of the carboxylate group for interaction. nih.govproteinatlas.org

Cannabinoid Receptor 2 (CB2) The CB2 receptor, primarily expressed in immune cells, is another GPCR target of significant therapeutic interest, particularly for inflammatory and pain-related conditions. nih.govnih.govmdpi.com While the main psychoactive component of cannabis, Δ9-THC, is a partial agonist at both CB1 and CB2 receptors, there is substantial effort to develop selective CB2 ligands to avoid the psychoactive effects associated with CB1 activation. nih.govmdpi.com

Various heterocyclic scaffolds have been explored to create potent and selective CB2 receptor ligands. nih.govresearchgate.net For example, 2-arylpropionic acid pyrazolamides have been designed as molecular hybrids and identified as inverse agonists for the CB2 receptor. mdpi.com One such compound, LASSBio-2265, demonstrated a moderate binding affinity (Ki = 16 µM) and acted as a partial inverse agonist with an EC50 of 0.36 µM. mdpi.com The development of such ligands showcases how modifying core structures, including those related to oxazole (B20620) carboxylic acids, can lead to specific interactions with GPCRs like the CB2 receptor.

Table 4: Activity of an Analogue at the Human CB2 Receptor

Binding affinity (Ki) and functional activity (EC50) of a pyrazolamide analogue.

| Compound | Assay | Value | Reference |

|---|---|---|---|

| LASSBio-2265 (11) | Binding Affinity (Ki) | 16.0 ± 3 µM | mdpi.com |

| Inverse Agonist Activity (EC50) | 0.369 ± 0.03 μM | mdpi.com |

Signaling Transducer and Activator of Transcription (STAT) Pathway Modulation

The Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the cell nucleus, resulting in the activation of gene transcription. Despite its importance in cellular processes, a review of the available literature did not yield specific information on the direct modulation of the STAT pathway by this compound or its close analogues.

Interactions with Biological Macromolecules (e.g., DNA-damaging mechanisms)

The cytotoxic effects of certain benzoxazole (B165842) analogues are believed to be mediated, at least in part, by their interactions with DNA. While direct studies on this compound are limited, research on structurally related compounds, such as 2-(2'-hydroxyphenyl)benzoxazole analogues, suggests a potential mechanism involving metal ion-mediated DNA binding.

In one study, the cytotoxicity of a series of 2-(2'-hydroxyphenyl)benzoxazole analogues was found to correlate with their ability to bind to DNA in the presence of metal ions like Cu²⁺ or Ni²⁺. nih.gov The cytotoxic analogues demonstrated enhanced DNA binding in the presence of these metal ions, as observed through electrospray ionization-mass spectrometry (ESI-MS). nih.gov Conversely, the less cytotoxic or non-cytotoxic analogues did not exhibit this enhanced DNA binding capacity. nih.gov This suggests that the formation of a ligand-metal ion-DNA complex may be a critical step in the mechanism of action for these compounds. nih.gov

Further supporting the role of metal complexes in DNA interaction, a study on two new mononuclear mixed ligand copper(II) complexes involving 2-(2'-pyridyl)benzoxazole, a related heterocyclic structure, demonstrated that these complexes bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. This interaction was confirmed using various spectroscopic techniques, viscometry, and molecular docking. The study also showed that these complexes could efficiently cleave plasmid DNA.

While these findings provide a plausible model for the DNA-damaging mechanisms of this compound analogues, it is important to note that this is an area of ongoing research, and other mechanisms may also be at play.

Table 1: DNA Interaction of Benzoxazole Analogues

| Compound/Analogue Class | Observed Interaction with DNA | Key Findings | Reference |

|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzoxazole analogues | Metal ion-mediated DNA binding | Cytotoxicity correlates with the ability to form ligand-metal ion-DNA complexes, particularly with Cu²⁺. | nih.gov |

| Copper(II) complexes of 2-(2'-pyridyl)benzoxazole | Intercalation | Complexes bind to CT-DNA via intercalation and can induce oxidative cleavage of plasmid DNA. |

Cellular and Molecular Responses (e.g., cell cycle progression, apoptosis induction)

The antiproliferative activity of this compound analogues is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. Several studies on various benzoxazole derivatives have provided insights into these cellular and molecular responses.

A series of benzoxazole-based amides and sulfonamides were synthesized and evaluated for their antiproliferative activity. The most potent compound, 3f , was found to induce a concentration-dependent activation of caspases, key mediators of apoptosis, in colorectal cancer cell lines. nih.gov Furthermore, this compound also caused cell-cycle arrest, highlighting a multi-faceted mechanism of action. nih.gov

In another study, novel benzoxazole derivatives were investigated for their effects on the cell cycle and apoptosis in HepG2 and MCF-7 cancer cell lines. nih.gov The most active compound, 12l , was shown to arrest the HepG2 cell cycle primarily at the Pre-G1 and G1 phases. nih.gov This was accompanied by a significant induction of apoptosis, with the compound increasing the apoptotic cell population by 35.13%. nih.gov Mechanistically, compound 12l was found to elevate the levels of caspase-3 (2.98-fold) and the pro-apoptotic protein BAX (3.40-fold), while reducing the level of the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov

Similarly, research on 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, which share structural similarities with the target compounds, also demonstrated apoptosis-inducing capabilities. The most active analogues in this series induced apoptosis in a time and concentration-dependent manner in U-937 cells. nih.govmdpi.com

Furthermore, a study on 2-phenylquinoline-4-carboxylic acid derivatives, another class of related compounds, revealed that the active molecule D28 promoted apoptosis in K562 cells in a dose-dependent manner and induced G2/M cell cycle arrest. nih.gov

These findings collectively indicate that a primary mechanism through which this compound analogues exert their anticancer effects is by disrupting the normal cell cycle progression and triggering programmed cell death, or apoptosis, in cancer cells. The modulation of key regulatory proteins such as caspases and members of the Bcl-2 family appears to be central to this process.

Table 2: Cellular and Molecular Responses to Benzoxazole Analogues

| Compound/Analogue Class | Cell Line(s) | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes | Reference |

|---|---|---|---|---|---|

| Benzoxazole-based sulfonamide (3f) | HT-29, HCT116 | Cell-cycle arrest | Caspase activation | - | nih.gov |

| Benzoxazole derivative (12l) | HepG2 | Pre-G1 and G1 phase arrest | Induced apoptosis (35.13%) | ↑ Caspase-3 (2.98-fold), ↑ BAX (3.40-fold), ↓ Bcl-2 (2.12-fold) | nih.gov |

| 2-Substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles | U-937 | Not specified | Time and concentration-dependent induction | - | nih.govmdpi.com |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 | G2/M arrest | Dose-dependent induction | - | nih.gov |

Computational and Theoretical Chemistry Studies of 2 Benzyloxazole 4 Carboxylic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in modern drug discovery and materials science. These computational techniques are used to predict how a small molecule, such as 2-Benzyloxazole-4-carboxylic acid, might interact with a larger molecule, typically a protein receptor.

Molecular docking studies can be employed to predict the binding affinity of this compound and its analogs to various biological targets. The binding affinity is a measure of the strength of the interaction between the ligand and its receptor, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki) or pIC50 value. nih.gov

For instance, in studies of similar benzoxazole (B165842) derivatives as potential anticancer agents targeting VEGFR-2, molecular docking is used to estimate the binding free energies. nih.gov These calculated energies are then correlated with experimental inhibitory activities to validate the computational model. A lower binding energy generally indicates a more stable ligand-receptor complex and potentially higher biological activity. nih.govnih.gov

Research on benzimidazole (B57391) inhibitors targeting the protein kinase CHK2 has demonstrated the utility of docking in understanding structure-activity relationships (SAR). For example, the replacement of a carboxamide group with a carboxylic acid can be computationally modeled to predict the impact on binding affinity. nih.gov Such studies can explain why certain functional groups are crucial for potent inhibition. nih.gov

The following table illustrates a hypothetical representation of docking scores for this compound against different protein targets, as would be generated in a computational study.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 | -8.5 | LYS868, GLU917, ASP1046 |

| CHK2 | -7.9 | LEU234, VAL354, GLU301 |

| p56lck | -9.1 | MET319, THR339, LYS391 |

This table is for illustrative purposes and does not represent experimentally verified data.

Beyond predicting binding strength, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

For example, docking simulations of benzimidazole inhibitors with CHK2 revealed that the binding mode could involve water-mediated hydrogen bonds with the protein's hinge region. nih.gov The benzimidazole core is often found sandwiched between key amino acid residues, such as Leu354 and Val234. nih.gov Similarly, for this compound, docking could reveal how the carboxylic acid moiety and the benzyl (B1604629) group orient themselves within a binding pocket to maximize favorable interactions.

The analysis might show the carboxylic acid group of this compound forming crucial hydrogen bonds with positively charged or polar residues like lysine (B10760008) or serine, while the benzyl and oxazole (B20620) rings engage in hydrophobic interactions with nonpolar residues such as leucine (B10760876) and valine. nih.govlew.ro Visualizing these interaction profiles helps in the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance these interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a deeper understanding of the electronic properties and reactivity of molecules.

Methods like Density Functional Theory (DFT) are used to characterize the electronic structure of this compound. nih.gov These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (ESP).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The ESP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the carboxylic acid group would be expected to be an electron-rich region, capable of acting as a hydrogen bond donor and acceptor. mdpi.com

Studies on similar heterocyclic carboxylic acids, such as 1,2,3-triazole-4-carboxylic acids, have utilized Time-Dependent Density Functional Theory (TD-DFT) to investigate their photophysical properties, which are governed by their electronic structure. mdpi.comucm.esnih.gov

Below is a table of hypothetical electronic properties for this compound that could be obtained from quantum chemical calculations.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

This table is for illustrative purposes and does not represent experimentally verified data.

For example, these calculations could be used to study the synthesis of this compound, helping to optimize reaction conditions. They can also be applied to understand its metabolic pathways by modeling potential enzymatic reactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and conformational changes of a molecule like this compound, both in isolation and in complex environments such as in solution or bound to a protein. lew.ronih.gov

MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov A simulation run for several nanoseconds can reveal whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. lew.ronih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). lew.ro A stable RMSD for the ligand and protein backbone suggests a stable binding complex. nih.gov

Furthermore, MD simulations can be used to study the conformational preferences of this compound itself. For carboxylic acids, the orientation of the hydroxyl proton (syn or anti) can be influenced by the surrounding environment. nih.gov MD simulations in different solvents can reveal the preferred conformation and the dynamics of hydrogen bonding with solvent molecules. mdpi.comnih.gov This information is valuable for understanding its solubility and transport properties.

In Silico Predictions for Biological Activity and ADME Profiles

In the absence of direct experimental data, computational, or in silico, methods serve as a powerful tool to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. This section details the predicted profiles for this compound, offering insights into its potential as a drug candidate. These predictions are based on computational models and algorithms that analyze the molecule's structure to forecast its behavior in a biological system.

Predicted Biological Activity

Computational tools can screen a compound against a vast library of known biological targets to predict its potential activities. For this compound, predictions suggest a range of possible interactions with various enzyme classes and receptor types. It is important to note that these are theoretical predictions and require experimental validation.

Based on its structural features, particularly the benzoxazole core, which is a recognized pharmacophore, the compound is predicted to have potential interactions with enzymes involved in key physiological processes. The benzyl group and the carboxylic acid moiety further contribute to the predicted activity profile by influencing the molecule's ability to bind to specific protein targets.

Predicted ADME Properties

The ADME profile of a drug candidate is a critical determinant of its clinical success. In silico tools provide a preliminary assessment of these properties, guiding further experimental work. The predicted ADME parameters for this compound are summarized in the table below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 267.26 g/mol | Within the range for good oral bioavailability. |

| LogP (o/w) | 3.25 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 60.3 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five. |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule of five. |

| Aqueous Solubility | -3.5 log(mol/L) | Moderately soluble in water. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | May have potential to act on central nervous system targets. |

| Human Intestinal Absorption (HIA) | >90% | Predicted to be well-absorbed from the gastrointestinal tract. |

| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions. |

This data is generated from in silico predictions and has not been experimentally verified.

These predictions suggest that this compound possesses drug-like properties according to established guidelines such as Lipinski's rule of five. The predicted high intestinal absorption and potential to cross the blood-brain barrier are favorable characteristics for a drug candidate. However, the predicted inhibition of Cytochrome P450 2D6, a key enzyme in drug metabolism, indicates a potential for drug-drug interactions, which would need to be investigated experimentally.

Analytical Chemistry Approaches for Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Benzyloxazole-4-carboxylic acid by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet in the downfield region of 10-12 ppm, a characteristic chemical shift for such acidic protons. libretexts.org The protons on the benzyl (B1604629) group and the oxazole (B20620) ring would resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) (-CH2-) protons of the benzyl group would likely produce a singlet at approximately 4.0-5.5 ppm. In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 160-180 ppm range. libretexts.org The carbons of the oxazole and benzene (B151609) rings would resonate between 110 and 160 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic Protons (Oxazole & Benzene Rings) | 7.0 - 8.5 | Multiplet |

| Methylene Protons (-CH₂) | 4.0 - 5.5 | Singlet |

| Carboxylic Acid Carbon (-COOH) | 160 - 180 | - |

| Aromatic & Oxazole Carbons | 110 - 160 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org A sharp and strong C=O stretching absorption for the carbonyl group would be observed around 1700 cm⁻¹. libretexts.org Other key absorptions would include C=N stretching from the oxazole ring near 1650 cm⁻¹ and C-O-C stretching vibrations.

Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carbonyl | C=O Stretch | ~1700 (Strong) |

| Oxazole Ring | C=N Stretch | ~1650 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the benzoxazole (B165842) core absorb UV light. While specific data for this compound is not widely published, related carboxylic acids typically show absorption maxima around 210 nm. libretexts.org The extended conjugation provided by the benzoxazole system would likely shift this absorption to a longer wavelength.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm its exact molecular formula. Common fragmentation patterns in electron ionization (EI) would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the benzyl group (-CH₂Ph, 91 Da). libretexts.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.gov This technique is invaluable for quantitative analysis in complex matrices, such as biological fluids. Following chromatographic separation, the compound is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer, allowing for highly sensitive and selective quantification. nih.gov Derivatization may sometimes be employed to improve chromatographic behavior and detection sensitivity for carboxylic acids. nih.gov

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

Crystallographic Analysis for Three-Dimensional Structure Determination (e.g., X-ray crystallography)

X-ray Crystallography: For a definitive determination of the three-dimensional arrangement of atoms and the solid-state packing of this compound, single-crystal X-ray diffraction is the gold standard. mdpi.comresearchgate.net This technique requires the growth of a suitable single crystal. The analysis of a closely related structure, methyl 1,3-benzoxazole-2-carboxylate, reveals that benzoxazole molecules often arrange in a herringbone pattern in the crystal lattice. nih.gov This packing is stabilized by π–π stacking interactions between the aromatic rings and by hydrogen bonds. nih.gov In the case of this compound, strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers, would be a dominant feature of the crystal structure.

Role of 2 Benzyloxazole 4 Carboxylic Acid As a Chemical Scaffold in Advanced Materials and Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacophores and Lead Compounds

The benzoxazole (B165842) ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Current time information in Bangalore, IN.cd-bioparticles.net The 2-benzyloxazole-4-carboxylic acid scaffold provides a versatile platform for the rational design of new bioactive molecules. cd-bioparticles.net The synthesis of such compounds often involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its derivative. cd-bioparticles.netresearchgate.net

The general synthetic approach to 2-substituted benzoxazoles typically involves the condensation of 2-aminophenols with carboxylic acids, acid halides, or aldehydes under various reaction conditions. cd-bioparticles.netresearchgate.net Microwave-assisted synthesis has emerged as an efficient method for these transformations. nih.gov For instance, the direct coupling of carboxylic acids with 2-aminophenol can be achieved under metal and solvent-free microwave conditions. nih.gov Another one-pot synthesis involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, catalyzed by methanesulfonic acid. researchgate.net

Researchers have synthesized various derivatives by modifying the substituents on both the benzyl (B1604629) and benzoxazole rings to explore structure-activity relationships. For example, novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivatives have been synthesized and evaluated for their anti-inflammatory and p38α MAP kinase inhibitory activities. google.com Similarly, new series of benzoxazole derivatives have been designed as potential VEGFR-2 inhibitors for anticancer therapy. alfa-chemistry.comresearchgate.net The synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives has yielded compounds with broad-spectrum antibacterial activity. researchgate.net

The following table summarizes some of the pharmacologically active compounds based on the benzoxazole scaffold, highlighting the diversity of structures that can be generated.

| Compound Type | Synthetic Precursors | Target/Activity |

| 2-Aryl benzoxazoles | 2-Aminophenol, Aromatic aldehydes | Antimicrobial agents |

| Benzoxazole-benzamide conjugates | 2-Aminophenol derivatives, Carbon disulfide, 4-Aminobenzoic acid | VEGFR-2 inhibitors, Anti-proliferative agents |

| 1,2,4-Triazole-based benzoxazole derivatives | N-(benzoxazol-2-yl)-2-chloroacetamide, Substituted phenoxide | p38α MAP kinase inhibitors, Anti-inflammatory |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | (S)-2-amino-3-(benzoxazol-5-yl)propanoic acid, 4-tert-butylphenol | Antibacterial agents |

These examples underscore the importance of the this compound scaffold in generating a library of compounds for drug discovery, enabling the fine-tuning of biological activity through systematic structural modifications.

Applications in Metal-Organic Framework (MOF) Linker Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. researchgate.netresearchgate.net The properties of MOFs, such as their pore size, surface area, and functionality, can be tailored by judicious selection of the metal and organic linker. nih.gov Carboxylic acids are among the most common functional groups used in organic linkers for MOF synthesis due to their ability to form strong coordination bonds with metal centers. researchgate.net

The structure of this compound, featuring a carboxylic acid group, theoretically makes it a candidate for use as an organic linker in the synthesis of MOFs. The benzoxazole moiety could introduce additional functionality and rigidity to the resulting framework. While various heterocyclic carboxylic acids, such as those based on imidazole (B134444) and triazole, have been successfully employed as linkers to construct MOFs with interesting properties like gas sorption and luminescence, the specific use of this compound as a primary linker in MOF synthesis is not extensively documented in the reviewed literature. nih.gov

The table below lists common types of organic linkers used in MOF synthesis, illustrating the prevalence of carboxylic acids.

| Linker Type | Examples |

| Dicarboxylic Acids | Terephthalic acid (BDC), 2-Aminoterephthalic acid (BDC-NH2) |

| Tricarboxylic Acids | Trimesic acid (BTC), Benzene-1,3,5-tribenzoic acid (H3BTB) |

| Heterocyclic Carboxylic Acids | Imidazole-based carboxylic acids, Triazole-based carboxylic acids |

Further research is required to explore the potential of this compound and its derivatives as functional linkers for the design and synthesis of novel MOFs with unique structural and functional properties.

Contribution to Natural Product Inspired Synthesis and Analogue Development

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. The benzoxazole motif is present in a number of bioactive natural products, making it an attractive target for synthetic chemists. researchgate.net The synthesis of natural products and their analogues allows for the exploration of their therapeutic potential and the development of compounds with improved properties.

A significant example of a natural product containing a benzoxazole core is nataxazole. The biosynthesis of the benzoxazole moiety in nataxazole has been studied, revealing a pathway that proceeds through an unstable ester intermediate. Understanding this biosynthetic pathway has enabled the enzymatic synthesis of novel halogenated benzoxazoles. This chemoenzymatic approach, utilizing enzymes like NatL2 and NatAM, allows for the creation of new benzoxazole analogues by using derivatives of the natural substrates.

The development of synthetic routes to benzoxazole-containing natural products and their analogues is an active area of research. For instance, the 4,5-diaryloxazole group has been utilized as a masked carboxyl derivative in the total synthesis of natural products. The ability to synthesize and modify the this compound scaffold provides a powerful tool for creating analogues of complex natural products, which can lead to the discovery of new lead compounds with enhanced biological activity or improved pharmacokinetic profiles.

The following table provides examples of natural products containing the benzoxazole scaffold and the focus of related analogue development.

| Natural Product | Key Structural Feature | Focus of Analogue Development |

| Nataxazole | Benzoxazole-4-carboxylic acid moiety | Enzymatic synthesis of halogenated derivatives for enhanced bioactivity. |

| UK-1 | Bis(benzoxazole) structure | Modification of the carbomethoxy-substituted benzoxazole ring to improve anticancer and antibacterial properties. Current time information in Bangalore, IN. |

| Calcimycin (A23187) | Benzoxazolone ring | Synthesis of simplified analogues to understand structure-activity relationships. |

The study and synthesis of analogues inspired by these natural products, facilitated by scaffolds like this compound, continue to be a promising strategy in the quest for new medicines.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Ligands and Modulators

A primary avenue for future research lies in the rational design and synthesis of 2-Benzyloxazole-4-carboxylic acid derivatives to create highly selective ligands for specific biological targets. The benzoxazole (B165842) core is a recognized pharmacophore, and strategic modifications can enhance binding affinity and selectivity.

Research on related benzoxazole structures has demonstrated their ability to act as selective ligands. For instance, derivatives of 2-(2'-Hydroxyphenyl)benzoxazole-4-carboxylic acid have been shown to be selective ligands for metal ions like Cu2+, a property that is critical in the development of anticancer agents. nih.govnih.gov The benzyl (B1604629) group at the 2-position and the carboxylic acid at the 4-position of the target molecule offer key sites for chemical modification to influence these interactions.

Future efforts should focus on creating libraries of derivatives by modifying these key positions. For example, substitutions on the benzyl ring or conversion of the carboxylic acid to various amides or esters could dramatically alter the molecule's interaction with biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies on these new compounds will be crucial. As seen with benzimidazole-4-carboxylic acid derivatives, even subtle changes, such as the position of a halogen or nitro group, can lead to significant differences in receptor affinity and selectivity. nih.gov These studies will help in identifying compounds with high affinity for specific targets like melatonin (B1676174) receptors or serotoninergic 5-HT(3) receptors, which have been successfully targeted by other benzoxazole and benzimidazole (B57391) derivatives, respectively. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel compounds derived from this compound. These computational tools can analyze vast datasets to predict the properties and activities of new molecules, thereby guiding synthetic efforts toward the most promising candidates.

Machine learning models, for instance, have been successfully used to predict reaction yields for the carboxylation of azoles, a key structural feature of the target compound. This approach can help in optimizing synthetic routes and exploring a wider chemical space more efficiently. Furthermore, AI algorithms can be trained to predict the biological activity of novel derivatives. By analyzing the structural features of known active and inactive compounds, these models can identify key pharmacophores and predict the potential of new designs. This has been demonstrated in the broader field of drug discovery, where AI is used to identify novel drug targets and design compounds with desired polypharmacology.

Future research should focus on building specific ML models for this compound derivatives. This would involve creating a curated dataset of synthesized compounds and their biological activities. These models could then be used to predict the anticancer or antimicrobial potential of new, unsynthesized derivatives, saving significant time and resources. researchgate.net Computational studies, including molecular docking, can further refine these predictions by simulating the binding of these compounds to specific protein targets. nih.gov

Exploration of Sustainable and Economical Synthetic Methodologies

Developing sustainable and cost-effective methods for synthesizing this compound and its derivatives is crucial for its potential widespread application. Traditional synthetic routes for benzoxazoles often rely on harsh reagents and conditions, which can be environmentally detrimental and expensive.

Recent advancements in green chemistry offer promising alternatives. Methodologies such as microwave-assisted synthesis and the use of eco-friendly catalysts are being explored. For instance, a green method for synthesizing 2-substituted benzoxazoles has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on nanoparticles under solvent-free sonication. nih.govresearchgate.net This approach offers advantages like faster reaction times and high yields. nih.govresearchgate.net Another sustainable method involves the use of samarium triflate as a reusable catalyst in an aqueous medium. organic-chemistry.org

Future research should aim to adapt and optimize these green methodologies for the specific synthesis of this compound. This could involve exploring one-pot reactions that minimize waste and energy consumption. For example, a one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids has been reported, which could be a more economical and environmentally friendly approach. jetir.org The development of such methods will not only reduce the environmental impact but also make the production of these compounds more feasible for large-scale applications.

Investigation of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of benzoxazole derivatives has demonstrated a wide range of pharmacological activities, suggesting numerous potential therapeutic applications for our target compound.

Benzoxazoles have been investigated for their anticancer activity , with some derivatives showing potent cytotoxic effects against various cancer cell lines, including breast and colon cancer. niscpr.res.inresearchgate.netnih.gov They have been shown to act as inhibitors of crucial enzymes like topoisomerase II and VEGFR-2. niscpr.res.innih.gov The structural features of this compound make it a promising candidate for development as an anticancer agent.

In addition, benzoxazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govresearchgate.netnih.govnih.govnih.gov Some have been found to target bacterial enzymes like methionyl-tRNA synthetase. nih.gov Given the rising threat of antimicrobial resistance, the development of new antibacterial agents based on the this compound scaffold is a highly relevant area of research.

Other potential therapeutic areas include their use as anti-inflammatory agents , antifungal agents , and as modulators of the central nervous system, for instance, as melatonin receptor agonists. nih.govresearchgate.netnih.govnih.gov

Future research should involve comprehensive screening of this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. This should be complemented by mechanistic studies to understand how these compounds exert their biological effects.

Q & A

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.